molecular formula C10H17ClN4O3 B121843 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride CAS No. 3945-69-5

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride

Cat. No. B121843
CAS RN: 3945-69-5
M. Wt: 276.72 g/mol
InChI Key: BMTZEAOGFDXDAD-UHFFFAOYSA-M
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Description

“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride”, also known as DMTMM, is a chemical compound with the molecular formula C10H17ClN4O3 . It is a white to almost white powder or crystal . It is used as a condensing agent for various transformations .


Synthesis Analysis

DMTMM can be synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of DMTMM is represented by the SMILES string [Cl-].COc1nc (OC)nc (n1) [N+]2 (C)CCOCC2 .


Chemical Reactions Analysis

  • Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .
  • Esterification of carboxylic acids with alcohols to the corresponding esters .

Physical And Chemical Properties Analysis

DMTMM is a solid at 20°C and should be stored under inert gas at a temperature below 0°C . It is hygroscopic and heat sensitive .

Scientific Research Applications

Peptide Synthesis

This compound, often referred to as DMTMM, is widely used in peptide synthesis. It acts as a condensing agent that facilitates the formation of peptide bonds between amino acids. The process typically involves the condensation of carboxylic acids and amines to form the corresponding amides in solvents like tetrahydrofuran .

Esterification Reactions

DMTMM is effective in esterification reactions, where it helps in the transformation of carboxylic acids with alcohols to yield the corresponding esters. This reaction is crucial for the synthesis of various ester compounds used in pharmaceuticals and fine chemicals .

Amidation Reactions

The compound is also employed in amidation reactions, where it aids in converting carboxylic acids to amides. This is particularly useful in the synthesis of drug molecules and other bioactive compounds that contain amide linkages .

Weinreb Amide Synthesis

Another specialized application of DMTMM is in the synthesis of Weinreb amides. These are valuable intermediates in organic synthesis, allowing for the controlled formation of ketones or aldehydes upon reaction with organometallic reagents .

Coupling Reactions

DMTMM serves as a coupling reagent in various organic transformations. It is known for its efficiency in coupling reactions that form carbon-nitrogen bonds, which are fundamental in constructing complex organic molecules .

Synthesis of Organic Salts

This compound can be used to synthesize organic salts, which have a wide range of applications, including as catalysts, in material science, and in pharmaceutical formulations .

Condensation Reactions

DMTMM is utilized in condensation reactions, where it helps in the dehydration process between two molecules to form a larger molecule. This is a key step in synthesizing many organic compounds, including polymers and resins .

Solvent-Free Reactions

Interestingly, DMTMM allows for solvent-free reactions, which are a part of green chemistry practices. It can mediate reactions without the need for traditional organic solvents, thus reducing the environmental impact of chemical synthesis .

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, eye protection, and face protection when handling DMTMM . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The influence of different weight percentages of DMTMM and glycerol on the physical-mechanical properties of these films has been reported . This suggests potential future applications of DMTMM in the field of materials science.

Mechanism of Action

Target of Action

The primary target of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride, also known as DMTMM, is the carboxylic acid group in organic compounds . This compound is used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds .

Mode of Action

DMTMM acts as a condensing agent . It mediates the condensation of carboxylic acids and amines to form corresponding amides . Additionally, it can facilitate the esterification of carboxylic acids with alcohols to form corresponding esters .

Biochemical Pathways

The action of DMTMM primarily affects the peptide synthesis pathway . By facilitating the formation of amide bonds, it enables the linking of amino acids to form peptides. This is a crucial step in the production of proteins, which are essential for numerous biological functions.

Result of Action

The result of DMTMM’s action is the formation of amide bonds . These bonds are fundamental in the structure of proteins, which play vital roles in virtually all biological processes. Therefore, DMTMM is an important tool in biochemistry and molecular biology research.

Action Environment

The efficacy and stability of DMTMM can be influenced by various environmental factors. For instance, the compound is known to perform reactions effectively at room temperature and under atmospheric conditions . Moreover, it can carry out reactions in a variety of solvents, including readily removed and solubilizing solvents such as methanol (MeOH), ethanol (EtOH), isopropanol (i-PrOH), and even water .

properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZEAOGFDXDAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370104
Record name DMTMM
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride

CAS RN

3945-69-5
Record name 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
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Record name DMTMM
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Record name DMTMM
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Record name 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride
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Record name 4-(4,6-DIMETOSSI-1,3,5-TRIAZIN-2-IL)-4-METILMORFOLINIO CLORURO
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Record name DMTMM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride used in the synthesis of glycopolypeptides?

A1: The research paper utilizes DMT-MM as a coupling reagent to attach different amino sugars onto a pre-synthesized poly(l-glutamic acid)-b-poly(N-isopropylacrylamide) (pGA-b-pNIPAM) block copolymer. [] This modification introduces saccharide moieties onto the pGA block, resulting in a glycosylated pGA-b-pNIPAM block copolymer. The versatility of DMT-MM allows for the incorporation of various amino sugars, expanding the possibilities for tailoring the glycopolypeptide's properties.

Q2: Why is the location of the saccharide moieties important in this study?

A2: The study aims to investigate the interaction between the synthesized glycopolypeptides and lectins, which are proteins that bind specifically to carbohydrates. For effective lectin interaction, the saccharide moieties need to be accessible. The research confirms the surface location of these saccharides through zeta potential measurements and lectin interaction assays. [] This surface localization ensures the successful binding of lectins to the glycosylated particles, highlighting the potential of these glycopolypeptides in targeted drug delivery applications.

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